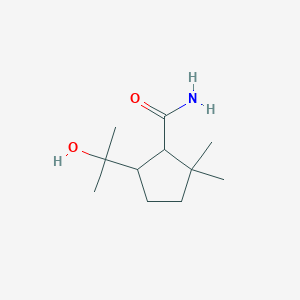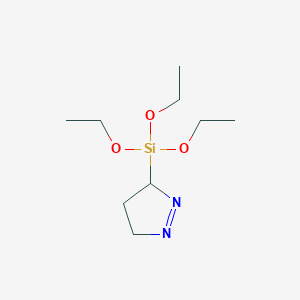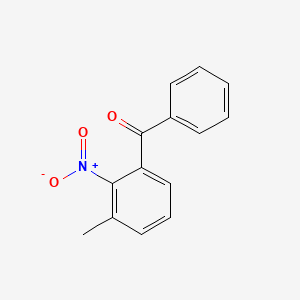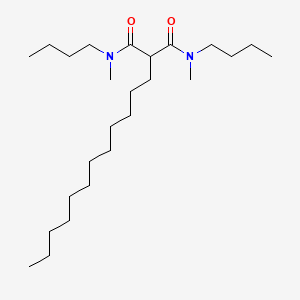
5-(2-Hydroxypropan-2-yl)-2,2-dimethylcyclopentane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Hydroxypropan-2-yl)-2,2-dimethylcyclopentane-1-carboxamide is a synthetic organic compound with a unique structure that includes a cyclopentane ring substituted with a hydroxypropan-2-yl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxypropan-2-yl)-2,2-dimethylcyclopentane-1-carboxamide typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.
Introduction of the Hydroxypropan-2-yl Group: This step can be achieved through a Grignard reaction, where a suitable Grignard reagent reacts with the cyclopentane ring to introduce the hydroxypropan-2-yl group.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
5-(2-Hydroxypropan-2-yl)-2,2-dimethylcyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted cyclopentane derivatives.
Scientific Research Applications
5-(2-Hydroxypropan-2-yl)-2,2-dimethylcyclopentane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 5-(2-Hydroxypropan-2-yl)-2,2-dimethylcyclopentane-1-carboxamide involves its interaction with specific molecular targets. The hydroxypropan-2-yl group and the carboxamide group can form hydrogen bonds and other interactions with proteins or enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Hydroxypropan-2-yl)-2-methylcyclopentane-1-carboxamide
- 5-(2-Hydroxypropan-2-yl)-2,2-dimethylcyclohexane-1-carboxamide
Uniqueness
5-(2-Hydroxypropan-2-yl)-2,2-dimethylcyclopentane-1-carboxamide is unique due to its specific substitution pattern on the cyclopentane ring, which can influence its chemical reactivity and biological activity. The presence of both the hydroxypropan-2-yl group and the carboxamide group provides a versatile platform for further functionalization and application in various fields.
Properties
CAS No. |
143560-42-3 |
|---|---|
Molecular Formula |
C11H21NO2 |
Molecular Weight |
199.29 g/mol |
IUPAC Name |
5-(2-hydroxypropan-2-yl)-2,2-dimethylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C11H21NO2/c1-10(2)6-5-7(11(3,4)14)8(10)9(12)13/h7-8,14H,5-6H2,1-4H3,(H2,12,13) |
InChI Key |
OYSUHJIGFBDZMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C1C(=O)N)C(C)(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5,5'-Bis[4-(5-decylthiophen-2-YL)phenyl]-2,2'-bithiophene](/img/structure/B12549389.png)
![4-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)oxy]aniline](/img/structure/B12549401.png)
![4-[2-(Benzenesulfonyl)-1-(4-methylphenyl)-2-phenylethyl]morpholine](/img/structure/B12549411.png)


![1,1',1''-(Ethane-1,1,1-triyl)tris{4-[2-(1-iodoethoxy)ethoxy]benzene}](/img/structure/B12549425.png)

![Tributyl[cyclopropyl(phenyl)methyl]stannane](/img/structure/B12549430.png)



